6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with phenylthiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A class of thiazole-based anticancer agents.
Uniqueness
6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b]thiazole is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
87532-36-3 |
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Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H16N2OS/c1-21-15-9-7-13(8-10-15)16-17(14-5-3-2-4-6-14)20-11-12-22-18(20)19-16/h2-10H,11-12H2,1H3 |
InChI Key |
XROYKSRASNUVSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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